molecular formula C12H10N6O5 B10763705 1-nitro-2-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine

1-nitro-2-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine

Cat. No.: B10763705
M. Wt: 318.25 g/mol
InChI Key: RODAAYVFYDKHGT-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ERK Inhibitor III is a small molecule inhibitor that targets the extracellular signal-regulated kinase (ERK) pathway. This pathway is a crucial component of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates various cellular processes such as proliferation, differentiation, and survival. ERK Inhibitor III is primarily used in research to study the role of ERK signaling in cancer and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ERK Inhibitor III involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of ERK Inhibitor III typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: ERK Inhibitor III undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

ERK Inhibitor III has a wide range of scientific research applications, including:

    Chemistry: Used to study the chemical properties and reactivity of ERK inhibitors.

    Biology: Investigates the role of ERK signaling in cellular processes such as proliferation and differentiation.

    Medicine: Explores the potential therapeutic applications of ERK inhibition in cancer and other diseases.

    Industry: Utilized in the development of new drugs targeting the ERK pathway.

Mechanism of Action

ERK Inhibitor III can be compared with other ERK inhibitors such as SCH772984, ravoxertinib, LY3214996, ulixertinib, and VX-11e. Each of these compounds has unique properties and mechanisms of action. For example, SCH772984 and VX-11e are known for their high selectivity and potency, while LY3214996 and ulixertinib are effective in overcoming resistance to other inhibitors .

Properties

Molecular Formula

C12H10N6O5

Molecular Weight

318.25 g/mol

IUPAC Name

1-nitro-2-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine

InChI

InChI=1S/C12H10N6O5/c13-12(16-18(21)22)15-14-7-10-4-5-11(23-10)8-2-1-3-9(6-8)17(19)20/h1-7H,(H3,13,15,16)/b14-7-

InChI Key

RODAAYVFYDKHGT-AUWJEWJLSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N\N=C(/N)\N[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NN=C(N)N[N+](=O)[O-]

Origin of Product

United States

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